molecular formula C₂¹³C₂H₆O₂ B1147304 2,3-Butanedione-13C2 CAS No. 1173018-75-1

2,3-Butanedione-13C2

Cat. No. B1147304
M. Wt: 88.07
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds like 1-aryl-4,4,4-trichloro-1,3-butanediones has been achieved through one-pot acetal acylation followed by acid hydrolysis, indicating a methodology that could potentially be adapted for isotopically labeled 2,3-butanedione variants (Flores et al., 2012). Additionally, the synthesis of diethyl 1-[(13C)methyl]-3-Phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate demonstrates the use of 13C labeling in complex organic synthesis, which could be relevant for synthesizing 2,3-Butanedione-13C2 (Pomerantz & Fink, 1979).

Molecular Structure Analysis

Studies on the molecular structure of 2,3-butanedione and related compounds reveal insights into their conformational dynamics. For instance, matrix-isolation and solid-state FT-IR studies of 2,3-butanedione indicate a C2h symmetry trans conformation in the solid state, highlighting the compound's structural characteristics (Gómez-Zavaglia & Fausto, 2003).

Chemical Reactions and Properties

2,3-Butanedione's reactivity under photooxidative conditions and its interactions with other compounds, such as amino acids, have been documented. For example, the formation of aroma compounds from 3-methyl-2,4-nonanedione under photooxidative conditions, including 2,3-butanedione as a product, demonstrates its potential reactivity and formation pathways (Sigrist et al., 2003).

Scientific Research Applications

  • Spectroscopic Analysis and Molecular Properties : A study by Gómez-Zavaglia and Fausto (2003) focused on the matrix-isolation and low temperature solid state FT-IR spectroscopy of 2,3-Butanedione. They found that the compound exists in a trans conformation in both crystalline phase and matrices, which corresponds to the conformational state predicted for the compound in vacuum. This research aids in understanding the molecular properties of 2,3-Butanedione (Gómez-Zavaglia & Fausto, 2003).

  • Toxicology and Carcinogenesis : A 2018 study highlighted the use of 2,3-Butanedione in the flavor manufacturing industry and its potential health impacts. This study conducted long-term inhalation studies on rats and mice to assess the toxicological and carcinogenic effects of 2,3-Butanedione, especially in relation to occupational exposures (National Toxicology Program Technical Report Series, 2018).

  • Electrochemical Reactions : Horányi, Inzelt, and Torkos (1980) studied the electrochemical transformations of 2,3-Butanedione in acid media at a platinized platinum electrode. They discovered that the main end product in the biacetyl reduction is butane, providing insights into the electrochemical behavior of this compound (Horányi, Inzelt, & Torkos, 1980).

  • Synthesis and Oxidation Processes : A study conducted by Beltramone et al. (2000) investigated the synthesis of 2,3-Butanedione by selective oxidation of 2-butanone in the presence of various oxidants. This research is significant for understanding the synthesis processes and applications in industrial chemistry (Beltramone et al., 2000).

  • Breath Gas Metabolites in Cystic Fibrosis : Whiteson et al. (2014) explored the production of 2,3-Butanedione in the breath gas metabolites of cystic fibrosis patients. They found that 2,3-Butanedione is produced in nearly all respiratory tracts, suggesting its potential as a biomarker in respiratory diseases (Whiteson et al., 2014).

  • Maillard Reaction in Food Chemistry : Yaylayan and Keyhani (1999) investigated the formation of 2,3-Butanedione in D-glucose/L-alanine Maillard model systems, providing valuable insights into the chemical processes involved in food flavor development (Yaylayan & Keyhani, 1999).

Safety And Hazards

2,3-Butanedione is highly flammable and harmful if swallowed . It causes skin irritation, serious eye damage, and is toxic if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Citrullination is a post-translational modification of great interest, characterized by the conversion of an arginine residue to a citrulline residue . The synthesis of a non-toxic chemical such as 2,3-BD may be viewed as a unique overflow metabolism with desirable metabolic functions .

properties

IUPAC Name

(1,4-13C2)butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXEFYPDANLFS-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Butanedione-13C2

CAS RN

1173018-75-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173018-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1173018-75-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
ON TOMAS DAVIDEK, L Poisson, I Blank - imreblank.ch
The formation of the buttery smelling 2, 3-pentanedione was studied in glucose/glycine and glucose/proline reaction systems under different conditions and compared with the formation …
Number of citations: 0 www.imreblank.ch
J Baggenstoss - 2008 - research-collection.ethz.ch
Coffee is one of the world’s most popular beverages. Roasting presents the key step in coffee processing to develop the characteristic flavor properties for which coffee is appreciated. In …
Number of citations: 24 www.research-collection.ethz.ch

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